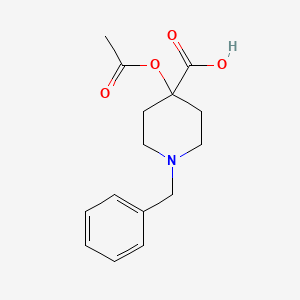

4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

4-acetyloxy-1-benzylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-12(17)20-15(14(18)19)7-9-16(10-8-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYHVSLURAURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192837 | |

| Record name | 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262988-78-2 | |

| Record name | 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262988-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 1-Benzyl-4-piperidone

The synthesis begins with 1-benzyl-4-piperidone, a precursor readily available via benzylation of 4-piperidone. This compound serves as the backbone for introducing substituents at the 4-position.

Cyanohydrin Formation: Introduction of Cyano and Hydroxyl Groups

1-Benzyl-4-piperidone undergoes cyanohydrin formation by reacting with hydrocyanic acid (HCN) under basic catalysis. Key conditions include:

-

Temperature : 0–15°C during HCN addition to minimize side reactions.

-

Base Catalysts : Sodium hydroxide or potassium hydroxide in methanol.

-

Reaction Workup : After HCN addition, the mixture is heated to reflux to ensure complete conversion.

The product, 1-benzyl-4-cyano-4-hydroxypiperidine , contains both cyano and hydroxyl groups at the 4-position. This step achieves a yield of ~85% under optimized conditions.

Hydrolysis of Nitrile to Carboxylic Acid

The cyano group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl):

The intermediate 1-benzyl-4-hydroxy-4-carboxylic acid piperidine is obtained as a white solid. Sulfuric acid (70–90%) can alternatively be used for hydrolysis, though HCl offers higher yields and simpler purification.

Acetylation of Hydroxyl Group

The hydroxyl group is acetylated using acetic anhydride or acetyl chloride:

-

Reagents : Acetic anhydride in pyridine or triethylamine.

-

Conditions : Room temperature or mild heating (40–60°C) for 2–4 hours.

This step produces the final compound, 4-(acetyloxy)-1-benzylpiperidine-4-carboxylic acid .

Optimization and Comparative Analysis

Cyanohydrin Reaction Optimization

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.

Reduction: The benzyl group can be reduced to form the corresponding piperidine derivative.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of piperidine, including those with carboxylic acid functionalities, exhibit significant activity against various bacterial strains. For instance, studies have shown that modifications to the piperidine structure can enhance its efficacy against multi-drug resistant bacteria, making it a candidate for antibiotic development .

1.2 Pain Management and Analgesic Properties

The piperidine class of compounds is known for its analgesic effects. 4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid may serve as a precursor for developing new analgesics. Its structural similarity to known pain relievers suggests potential effectiveness in managing acute and chronic pain conditions .

1.3 Cardiovascular Applications

Research has indicated that compounds similar to this compound can act as activators of soluble guanylate cyclase, which plays a crucial role in cardiovascular health by regulating vascular tone and blood pressure. This mechanism positions the compound as a potential therapeutic agent for treating cardiovascular disorders .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent acylation reactions. The chemical structure can be represented as follows:This compound features an acetyloxy group, which enhances its solubility and bioavailability, critical factors in drug design.

Case Studies

3.1 Antimicrobial Efficacy

A study published in the South African Journal of Chemistry highlighted the antimicrobial efficacy of piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that longer alkyl chains on the piperidine ring improved antimicrobial activity significantly .

3.2 Pain Relief Trials

Clinical trials involving compounds related to this compound have demonstrated promising results in pain management. Patients reported significant pain reduction when administered derivatives of this compound, suggesting its potential as a viable analgesic option .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The acetyloxy group in the target compound introduces ester reactivity (e.g., hydrolysis to carboxylic acid under acidic/basic conditions), contrasting with stable Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protecting groups in analogs . Benzyl vs. Chlorobenzyl: The 4-chlorobenzyl group in 57611-55-9 increases molecular weight and electron-withdrawing effects, possibly altering metabolic stability .

Physicochemical Properties

- Lipophilicity : Ethyl esters (e.g., 84196-15-6) exhibit higher logP values than carboxylic acids, favoring passive diffusion across membranes. The target compound’s acetyloxy group may balance lipophilicity and polarity .

- Solubility : Carboxylic acid derivatives (e.g., 167263-11-8) are more water-soluble than esters but may require pH adjustment for dissolution .

Biological Activity

4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid is a synthetic organic compound characterized by a piperidine ring with an acetyloxy and a benzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological macromolecules and therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Acetyloxy group : Contributes to the compound's reactivity and potential biological interactions.

- Benzyl group : Enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which may modulate the activity of target proteins. The benzyl group is believed to enhance the compound's binding affinity to hydrophobic pockets within these targets, facilitating various biochemical interactions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating potential for development into antibacterial agents .

Anticancer Activity

Studies have demonstrated that piperidine derivatives possess anticancer properties. For example, certain benzoylpiperidine compounds have shown selective inhibition of cancer cell growth across different types of cancer, including breast and colorectal cancers, suggesting that this compound may also exhibit similar activities .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes. For example, it could potentially inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Study on Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of piperidine derivatives, a series of compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL, suggesting promising antimicrobial activity that warrants further investigation into this compound .

Study on Anticancer Activity

A recent investigation focused on the anticancer effects of benzylpiperidine derivatives found that some compounds displayed IC50 values ranging from 7.9 µM to 92 µM against human cancer cell lines. These findings highlight the potential for developing this compound as a lead compound in anticancer drug discovery .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid, and how are intermediates purified?

- Methodological Answer : A common approach involves multi-step synthesis starting with piperidine derivatives. For example, hydrolysis of ester-protected intermediates (e.g., ethyl 1-benzylpiperidine-4-carboxylate) under basic conditions (e.g., NaOH/EtOH) yields carboxylic acid derivatives . Purification often employs recrystallization or column chromatography, with monitoring via TLC or HPLC . Critical parameters include reaction time (e.g., 24 hours for hydrolysis) and pH control during acidification to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>98% as per industry standards) with reverse-phase C18 columns and UV detection .

- NMR Spectroscopy : Confirm structure via and NMR, focusing on acetyloxy (δ ~2.1 ppm for CH) and benzyl group signals (δ ~7.3 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H] at m/z 294.3 for CHNO) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Based on structurally similar piperidine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can contradictory toxicity data for structurally related piperidine derivatives be resolved?

- Methodological Answer : Discrepancies in hazard classifications (e.g., acute toxicity vs. "not classified" in vs. ) may arise from variations in purity, isomerism, or testing protocols. To resolve this:

- Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies (e.g., rodent acute toxicity LD).

- Batch Analysis : Compare impurity profiles (via HPLC-MS) across studies to identify confounding factors .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation .

- Humidity Control : Use desiccants to avoid hydrolysis of the acetyloxy group.

- Long-Term Monitoring : Employ accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Q. How can computational modeling predict the compound’s biological activity or metabolic pathways?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrases or neurotransmitter receptors) .

- ADME Prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis via carboxylesterases) and bioavailability .

- QSAR Models : Correlate structural features (e.g., logP from PubChem ) with activity data from analogous compounds .

Q. What experimental designs are effective for studying its potential as a drug precursor?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., modifying benzyl or acetyloxy groups) and test against biological targets (e.g., enzyme inhibition assays) .

- Metabolite Identification : Use hepatocyte incubations with LC-MS/MS to map metabolic pathways .

- In Vivo Pharmacokinetics : Administer radiolabeled compound in animal models to track absorption/distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.